REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1B1OC(C)(C)C(C)(C)O1)[CH3:2].Br[C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[N:28]=[C:27]([NH2:32])[CH:26]=[CH:25]2.C([O-])(=O)C.[K+].CCO.O>>[NH2:32][C:27]1[CH:26]=[CH:25][C:24]2[C:29](=[CH:30][CH:31]=[C:22]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4]([O:3][CH2:1][CH3:2])=[O:20])[CH:23]=2)[N:28]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=C(C=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=NC2=CC1)N
|
Name
|
PdCl2(PPh(t-Bu)2)2
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium acetate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
was then partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted from the resulting precipitate
|
Type
|
CUSTOM
|
Details
|
the precipitate was dried in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1)C1=C(C(=O)OCC)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |